3-Bromo-N-methyl-5-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-methyl-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-14-8(15)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQBRFMNYRODSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-N-methyl-5-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H8BrF3N
- Molecular Weight : 292.08 g/mol
The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and biological activity.
The biological activity of 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group is known to influence the compound's binding affinity to various enzymes and receptors, potentially leading to significant pharmacological effects.
Anticancer Activity
Research has demonstrated that 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. In a study, it was found to have an IC50 value ranging from 7 to 20 µM, indicating moderate potency against these cell lines . The mechanism involves inducing apoptosis and inhibiting cell proliferation, which is critical in cancer therapy.
Antimicrobial Activity
The compound has shown promising antibacterial activity against several strains of bacteria. In comparative studies, it demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, it exhibited significant inhibition against E. coli and S. aureus, with MIC values around 40-50 µg/mL . This suggests its potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the molecular structure significantly affect the biological activity of benzamide derivatives. The introduction of the trifluoromethyl group at the para-position enhances potency for inhibiting specific biological targets .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide | 7-20 | Anticancer |
| Compound A | 200 | Antimalarial |
| Compound B | 40-50 | Antibacterial |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide on human cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .
- Antimicrobial Testing : In vitro assays were conducted to assess the antibacterial properties of the compound against common pathogens. Results showed that it effectively inhibited bacterial growth, supporting its potential use in treating infections .
Scientific Research Applications
Tyrosine Kinase Inhibitors
One of the primary applications of 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide is in the synthesis of tyrosine kinase inhibitors, specifically for treating chronic myelogenous leukemia (CML). The compound acts as an intermediate in the preparation of Nilotinib , a well-known tyrosine kinase inhibitor used for managing imatinib-resistant CML. Nilotinib is chemically characterized as 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide, and its synthesis involves several steps starting from 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide .
Antimalarial Activity
Research has indicated that derivatives of 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide exhibit potential antimalarial activity. For instance, modifications to the benzamide structure have shown varying degrees of potency against Plasmodium falciparum, the parasite responsible for malaria. These studies suggest that the benzamide portion of the molecule may be crucial for its antimalarial effects, leading to further structure-activity relationship (SAR) investigations .
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions. For example, it can participate in nucleophilic aromatic substitution reactions, which are pivotal in synthesizing other functionalized aromatic compounds .
Green Chemistry Approaches
Recent advancements have highlighted environmentally friendly synthetic routes involving 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide. These processes emphasize reducing waste and utilizing less hazardous reagents while maintaining high yields of desired products .
Case Study: Synthesis of Nilotinib
A detailed synthesis pathway for Nilotinib from 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide involves several key steps:
- Step 1 : Reaction with 4-methylimidazole under basic conditions to form an intermediate.
- Step 2 : Conversion of this intermediate into Nilotinib using hydrazinolysis and subsequent transformations.
This method not only showcases the utility of 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide but also emphasizes its role in developing targeted cancer therapies .
Case Study: Antimalarial Development
In exploring antimalarial properties, researchers synthesized various derivatives based on 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide and tested their efficacy against different strains of P. falciparum. The findings revealed that specific structural modifications could enhance potency while minimizing human kinase activity, thereby reducing potential side effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
The N-methylamide group reduces hydrogen-bond donor capacity compared to primary amides.
Table 2: Estimated Physicochemical Properties
Preparation Methods
Amidation via Carbodiimide-Mediated Coupling
A widely utilized approach involves activating the carboxylic acid group of 3-bromo-5-(trifluoromethyl)benzoic acid using carbodiimide-based reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In a representative procedure, 3-bromo-5-(trifluoromethyl)benzoic acid (5.34 g, 20 mmol) is dissolved in dichloromethane (DCM, 120 mL) and combined with methylamine hydrochloride (2.9 g, 30 mmol), HATU (9.2 g, 30 mmol), and triethylamine (8.0 g, 80 mmol) . The mixture is stirred at room temperature for 12–18 hours, after which the solvent is removed under reduced pressure. Purification via column chromatography (hexane/ethyl acetate) yields the target compound with an 83% yield .
Key Advantages :
-
High Efficiency : HATU facilitates rapid activation of the carboxylic acid, ensuring minimal side products.
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Mild Conditions : Reactions proceed at ambient temperature, avoiding thermal decomposition risks.
Limitations :
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Cost : HATU is expensive compared to traditional coupling agents.
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Purification Requirements : Column chromatography is necessary to isolate the product, increasing operational complexity.
Acyl Chloride Intermediate Route
An alternative method involves converting 3-bromo-5-(trifluoromethyl)benzoic acid to its corresponding acyl chloride prior to amidation. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] is employed for this transformation. For instance, the benzoic acid (5.34 g, 20 mmol) is refluxed with thionyl chloride (10 mL) in anhydrous DCM for 3 hours, yielding 3-bromo-5-(trifluoromethyl)benzoyl chloride. This intermediate is then treated with methylamine (2.0 M in THF, 15 mL, 30 mmol) at 0°C, followed by gradual warming to room temperature . The reaction mixture is quenched with water, and the product is extracted with DCM, dried, and concentrated to afford the amide.
Key Advantages :
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Scalability : Suitable for large-scale synthesis due to straightforward reagent handling.
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High Reactivity : Acyl chlorides react rapidly with amines, reducing reaction times.
Limitations :
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Corrosive Reagents : Thionyl chloride requires stringent safety protocols.
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Byproduct Formation : Hydrochloric acid (HCl) generated during the reaction necessitates neutralization, complicating workup.
Mixed Anhydride Method
The mixed anhydride approach leverages chloroformates to activate the carboxylic acid. A typical procedure combines 3-bromo-5-(trifluoromethyl)benzoic acid (5.34 g, 20 mmol) with isobutyl chloroformate (3.2 mL, 24 mmol) and N-methylmorpholine (2.4 mL, 22 mmol) in THF at -15°C. After 30 minutes, methylamine (2.0 M in THF, 15 mL, 30 mmol) is added dropwise, and the mixture is stirred for 4 hours. The product is isolated via filtration and recrystallization from ethanol/water.
Key Advantages :
-
Cost-Effectiveness : Isobutyl chloroformate is less expensive than HATU.
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Controlled Reactivity : Low temperatures minimize side reactions.
Limitations :
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Temperature Sensitivity : Requires precise temperature control to prevent anhydride decomposition.
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Moderate Yields : Typically 65–75%, lower than carbodiimide-mediated routes .
Comparative Analysis of Synthetic Routes
Critical Observations :
-
HATU-Mediated Coupling excels in yield and simplicity but incurs higher costs.
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Acyl Chloride Routes balance cost and efficiency, though safety concerns persist.
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Mixed Anhydride Methods are ideal for budget-conscious laboratories but require optimization to improve yields.
Mechanistic Considerations
The amidation process hinges on the activation of the carboxylic acid to enhance electrophilicity. In HATU-mediated reactions, the reagent generates an active O-acylisourea intermediate, which reacts with methylamine to form the amide bond . By contrast, acyl chloride routes involve nucleophilic substitution by methylamine at the carbonyl carbon, with HCl elimination . Steric hindrance from the trifluoromethyl and bromo substituents marginally slows reaction kinetics, necessitating extended reaction times in bulkier substrates.
Industrial Scalability and Environmental Impact
Large-scale production favors the acyl chloride method due to lower reagent costs and compatibility with continuous flow systems. However, solvent recovery (DCM, THF) and HCl neutralization pose environmental challenges. Recent advancements in catalytic amidation using boric acid derivatives show promise for greener synthesis, though yields remain suboptimal (50–60%) compared to traditional methods .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide in a laboratory setting?
- Methodological Answer : The compound can be synthesized via one-step routes using precursors like 3-bromo-5-(trifluoromethyl)benzoic acid. AI-driven retrosynthetic tools (e.g., Template_relevance models) predict feasible pathways by leveraging databases like Reaxys and Pistachio. Critical parameters include temperature control (e.g., 0–20°C for diazotization) and reagent selection (e.g., CuBr for bromination). Purification often involves column chromatography with hexane/ethyl acetate gradients to isolate the amide product .
Q. How is the molecular structure of 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Data collection requires single crystals grown via slow evaporation. Refinement using SHELXL ensures accurate bond-length/angle measurements. Complementary techniques like / NMR confirm substituent positions (e.g., trifluoromethyl at C5, bromo at C3). Mercury software aids in visualizing packing patterns and hydrogen-bonding networks .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr). Wear nitrile gloves and goggles due to potential skin/eye irritation. Store at 0–6°C in amber vials to prevent photodegradation. Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) for spill management .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from residual solvents or rotamers. Use high-field NMR (≥500 MHz) with -decoupling to clarify trifluoromethyl signals. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy. For persistent ambiguities, computational chemistry tools (e.g., DFT simulations) predict vibrational/electronic spectra .
Q. What strategies optimize the yield of 3-Bromo-N-methyl-5-(trifluoromethyl)benzamide in large-scale syntheses?
- Methodological Answer : Improve yields by optimizing stoichiometry (e.g., 1.1 eq Br for bromination) and reaction time (monitored via TLC). Switch from batch to flow chemistry for exothermic steps (e.g., amide coupling). Solvent selection (e.g., DMF for polar intermediates) and catalytic additives (e.g., DMAP) enhance reaction efficiency. Post-synthesis, use recrystallization in ethanol/water for purity ≥95% .
Q. What biological targets are plausible for this compound, and how can binding affinity be assessed?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity, suggesting targets like microbial enzymes (e.g., leucyl-tRNA synthetase). Use molecular docking (AutoDock Vina) with protein structures from the PDB (e.g., ZI6 ligand complex). Validate via surface plasmon resonance (SPR) for binding kinetics (K) and MIC assays against Gram-positive bacteria .
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Bromo at C3 facilitates Suzuki-Miyaura coupling; optimize with Pd(PPh)/CsCO in THF/water. Monitor regioselectivity via NMR to confirm C–Br bond activation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data for similar benzamide derivatives?
- Methodological Answer : Compare unit-cell parameters (e.g., space group P2/c vs. C2/c) using Mercury’s packing similarity tool. Check for twinning or disorder via R values. If SHELXL refinement fails, reprocess raw data with Olex2 or re-measure crystals at low temperature (100 K) to reduce thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
